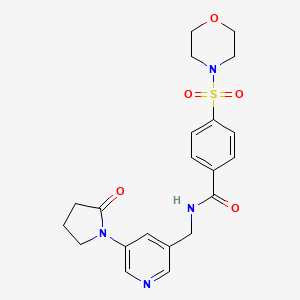
4-(morpholinosulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(morpholinosulfonyl)-N-((5-(2-oxopyrrolidin-1-yl)pyridin-3-yl)methyl)benzamide, also known as MS023, is a small molecule inhibitor that has gained interest in the scientific community due to its potential therapeutic applications. MS023 is a selective inhibitor of the histone methyltransferase SETD8, which plays a crucial role in epigenetic regulation.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Reactions
Research into the synthesis and reactions of related compounds highlights the versatility of morpholine derivatives in chemical synthesis. For example, studies on the synthesis of enaminones from cyclic beta-dicarbonyl precursors with morpholine among other amines have shown potent anticonvulsant activity, indicating the potential therapeutic applications of these compounds (Edafiogho et al., 1992). Similarly, the synthesis of 4- (Thieno [3, 2-d] pyrimidin-4-yl) Morpholine demonstrates the compound's importance as an intermediate which inhibited tumor necrosis factor alpha and nitric oxide (Lei et al., 2017).
Biological Evaluation and Pharmacological Characterization
The creation and evaluation of benzamide derivatives, including those with morpholine groups, for their biological activity have led to discoveries in cancer therapy and anti-fatigue effects. For instance, a series of 4-(pyridin-4-yloxy)benzamide derivatives bearing a 5-methylpyridazin-3(2H)-one fragment, modified with a morpholine group, showed effective inhibitory activity against various cancer cell lines (Xiong et al., 2020). Another study on the synthesis, crystal structure, and anti-fatigue effects of some benzamide derivatives highlighted the potential application of these compounds in enhancing physical performance and their potential mechanisms of action (Wu et al., 2014).
Antidepressant Applications
The synthesis and characterization of compounds like 4-Chloro-N-(3-morpholinopropyl)benzamide (befol) demonstrate the application of morpholine derivatives in developing antidepressants. Befol, a type A reversible MAO inhibitor, exemplifies how derivatives of morpholine can be synthesized for therapeutic purposes, showcasing the chemical's relevance in pharmaceutical research (Donskaya et al., 2004).
Propiedades
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-[[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O5S/c26-20-2-1-7-25(20)18-12-16(13-22-15-18)14-23-21(27)17-3-5-19(6-4-17)31(28,29)24-8-10-30-11-9-24/h3-6,12-13,15H,1-2,7-11,14H2,(H,23,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REIJUZMUGBSSLM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)C2=CN=CC(=C2)CNC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-[(3,4-dimethoxyphenyl)methyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2361580.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2361581.png)
![1-({1-[(2-Phenylethyl)sulfonyl]piperidin-4-yl}methyl)azepane](/img/structure/B2361582.png)
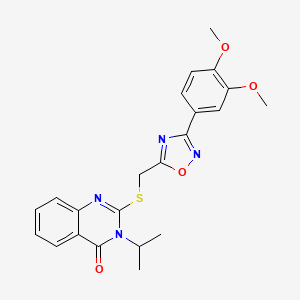
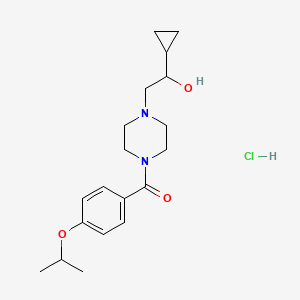
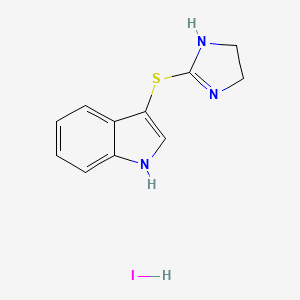
![3,5-Dimethyl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1H-pyrazole-4-sulfonamide](/img/structure/B2361590.png)
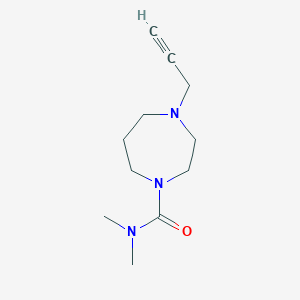
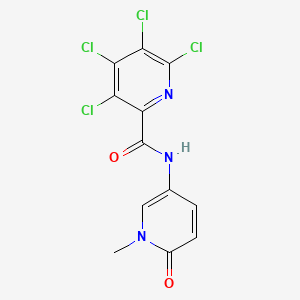
![2-((6-(4-Ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2361594.png)
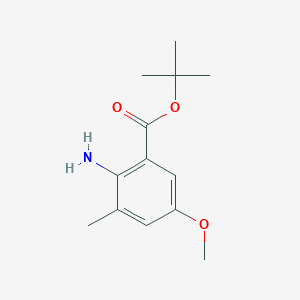
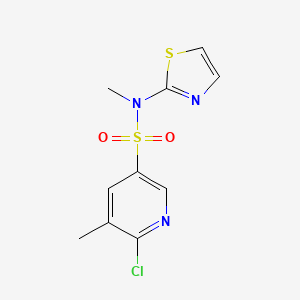
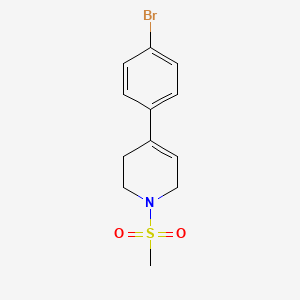
![1-(3-Chloro-4-methylphenyl)-4-[(4-methoxyphenyl)sulfonyl]piperazine](/img/structure/B2361601.png)